Cas no 81090-31-5 (2-bromo-N,4-dimethylaniline)

2-bromo-N,4-dimethylaniline structure
2-bromo-N,4-dimethylaniline structure
Product Name:2-bromo-N,4-dimethylaniline
Numero CAS:81090-31-5
MF:C8H10BrN
MW:200.075701236725
MDL:MFCD11150924
CID:704536
PubChem ID:13156648
Update Time:2024-10-27

2-bromo-N,4-dimethylaniline Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenamine, 2-bromo-N,4-dimethyl-
    • 2-bromo-N,4-dimethylaniline
    • 2-Bromo-N,4-dimethylbenzenamine (ACI)
    • p-Toluidine, 2-bromo-N-methyl- (6CI)
    • 2-Bromo-4-methyl-N-methylaniline
    • 2-Bromo-N-methyl-4-methylaniline
    • N-Methyl-2-bromo-4-methylaniline
    • SY198201
    • SB77462
    • CS-0061228
    • Z335255150
    • MFCD11150924
    • 2-Bromo-4,N-dimethylaniline
    • DTXSID40522933
    • 81090-31-5
    • SCHEMBL5794852
    • AKOS000251626
    • AS-10281
    • EN300-218860
    • MDL: MFCD11150924
    • Inchi: 1S/C8H10BrN/c1-6-3-4-8(10-2)7(9)5-6/h3-5,10H,1-2H3
    • Chiave InChI: FDDHUFWBGIOMAD-UHFFFAOYSA-N
    • Sorrisi: BrC1C(NC)=CC=C(C)C=1

Proprietà calcolate

  • Massa esatta: 198.99966g/mol
  • Massa monoisotopica: 198.99966g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 1
  • Complessità: 105
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3
  • Superficie polare topologica: 12Ų

Proprietà sperimentali

  • Densità: 1.415±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di ebollizione: 121-124 ºC (13 Torr)
  • Punto di infiammabilità: 106.9±24.0 ºC,
  • Indice di rifrazione: 1.5915 (20 ºC)
  • Solubilità: Molto leggermente solubile (0,5 g/l) (25°C),

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2-bromo-N,4-dimethylaniline Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: Iridium(1+), [1-[2-(2-benzoxazolyl-κN3)phenyl]-1,3-dihydro-3-methyl-2H-benzimida… ;  24 h, 130 °C
Riferimento
N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC-Ir(III) complexes
Huang, Shuang; et al, Dalton Transactions, 2019, 48(15), 5072-5082

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium bromide Solvents: Acetonitrile-d3 ;  rt; 1 h, > 80 °C
Riferimento
Thermolysis and radiofluorination of diaryliodonium salts derived from anilines
Linstad, Ethan J.; et al, Organic & Biomolecular Chemistry, 2017, 15(10), 2246-2252

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  overnight, -78 °C → rt
1.3 Solvents: Acetonitrile ,  Water ;  1.5 h, rt
2.1 Reagents: Tetrabutylammonium bromide Solvents: Acetonitrile-d3 ;  rt; 1 h, > 80 °C
Riferimento
Thermolysis and radiofluorination of diaryliodonium salts derived from anilines
Linstad, Ethan J.; et al, Organic & Biomolecular Chemistry, 2017, 15(10), 2246-2252

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -40 °C; 10 min, -40 °C
1.2 Solvents: Tetrahydrofuran ;  10 min, -40 °C; 1 h, 0 °C
1.3 0 °C; 1 h, rt
2.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
2.2 Solvents: Tetrahydrofuran ;  overnight, -78 °C → rt
2.3 Solvents: Acetonitrile ,  Water ;  1.5 h, rt
3.1 Reagents: Tetrabutylammonium bromide Solvents: Acetonitrile-d3 ;  rt; 1 h, > 80 °C
Riferimento
Thermolysis and radiofluorination of diaryliodonium salts derived from anilines
Linstad, Ethan J.; et al, Organic & Biomolecular Chemistry, 2017, 15(10), 2246-2252

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 overnight, -78 °C → rt
1.3 Solvents: Water ;  rt
Riferimento
Remote Construction of N-Heterocycles via 1,4-Palladium Shift-Mediated Double C-H Activation
Miyakoshi, Takeru ; et al, Angewandte Chemie, 2022, 61(17),

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Methyllithium Solvents: Diethyl ether ,  Tetrahydrofuran ;  1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
Intramolecular Pd-Catalyzed Anomeric C(sp3)-H Activation of Glycosyl Carboxamides
Probst, Nicolas; et al, Organic Letters, 2017, 19(19), 5038-5041

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ,  Tetrahydrofuran ;  1 d, -10 °C
1.2 Reagents: Water
Riferimento
Syntheses of 2-Unsubstituted 1H-1,3-Benzazaphospholes from N-Formyl-2-bromoanilides
Ghalib, Mohammed; et al, Heteroatom Chemistry, 2013, 24(6), 452-459

Metodo di produzione 8

Condizioni di reazione
1.1 Catalysts: Copper oxide (CuO) ;  90 min, 70 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ,  Tetrahydrofuran ;  1 d, -10 °C
2.2 Reagents: Water
Riferimento
Syntheses of 2-Unsubstituted 1H-1,3-Benzazaphospholes from N-Formyl-2-bromoanilides
Ghalib, Mohammed; et al, Heteroatom Chemistry, 2013, 24(6), 452-459

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate ,  Iodine Solvents: Dichloromethane ,  Water ;  rt; 3 d, rt
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -40 °C; 10 min, -40 °C
2.2 Solvents: Tetrahydrofuran ;  10 min, -40 °C; 1 h, 0 °C
2.3 0 °C; 1 h, rt
3.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
3.2 Solvents: Tetrahydrofuran ;  overnight, -78 °C → rt
3.3 Solvents: Acetonitrile ,  Water ;  1.5 h, rt
4.1 Reagents: Tetrabutylammonium bromide Solvents: Acetonitrile-d3 ;  rt; 1 h, > 80 °C
Riferimento
Thermolysis and radiofluorination of diaryliodonium salts derived from anilines
Linstad, Ethan J.; et al, Organic & Biomolecular Chemistry, 2017, 15(10), 2246-2252

2-bromo-N,4-dimethylaniline Raw materials

2-bromo-N,4-dimethylaniline Preparation Products

2-bromo-N,4-dimethylaniline Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:81090-31-5)2-bromo-N,4-dimethylaniline
Numero d'ordine:A928638
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 14:55
Prezzo ($):271.0
Email:sales@amadischem.com

2-bromo-N,4-dimethylaniline Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:81090-31-5)2-bromo-N,4-dimethylaniline
A928638
Purezza:99%
Quantità:5g
Prezzo ($):271.0
Email